molecular formula C18H16N2O2 B14639122 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- CAS No. 53683-82-2

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-

Cat. No.: B14639122
CAS No.: 53683-82-2
M. Wt: 292.3 g/mol
InChI Key: BILJFGMLQJRWBP-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1H-pyrrole-2,5-dione with 4-methylphenylamine under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- can be compared with other similar compounds, such as:

    1-Phenyl-1H-pyrrole-2,5-dione: This compound has a similar pyrrole core but differs in the substituents attached to the pyrrole ring.

    1H-Pyrrole-2,5-dione, 1-[(4-methylphenyl)sulfonyl]: This compound has a sulfonyl group instead of the amino group, leading to different chemical properties and applications.

    1H-Pyrrole-2,5-dione, 1-[(trimethoxysilyl)methyl]:

The uniqueness of 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

53683-82-2

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-(4-methylanilino)-1-(4-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C18H16N2O2/c1-12-3-7-14(8-4-12)19-16-11-17(21)20(18(16)22)15-9-5-13(2)6-10-15/h3-11,19H,1-2H3

InChI Key

BILJFGMLQJRWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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